Dabigatran Impurity 23

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

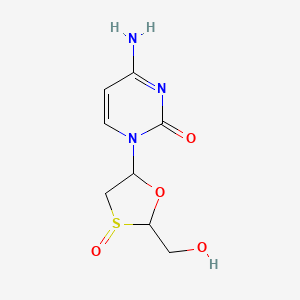

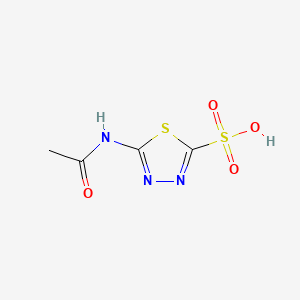

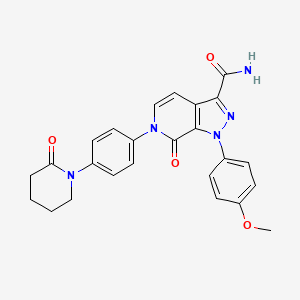

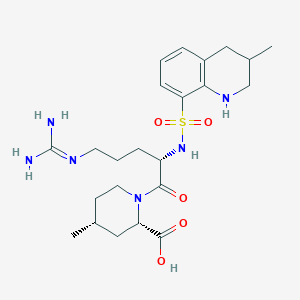

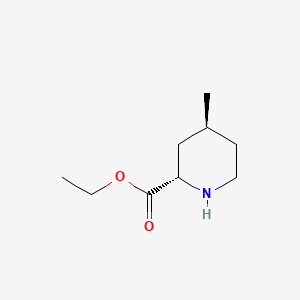

Dabigatran Impurity 23 is an impurity of Dabigatran medication . Dabigatran is a therapeutic agent, targeting the formidable menace of blood clots and stroke in individuals beset by atrial fibrillation .

Molecular Structure Analysis

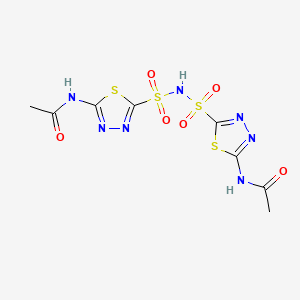

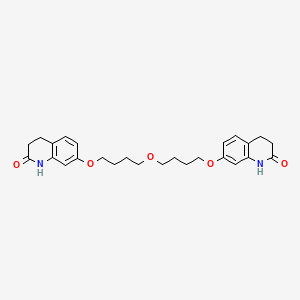

The molecular structure of Dabigatran Impurity 23 is represented by the formula C16H12N4O . The compound is also known as N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide .Chemical Reactions Analysis

Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .科学的研究の応用

Analytical Method Development for Impurity Identification

Gradient RP-HPLC Method for Dabigatran Etexilate

A selective RP-HPLC method has been developed and validated for the separation and determination of potential related impurities of dabigatran etexilate. This method is capable of identifying impurities formed during the manufacturing process, including Dabigatran Impurity 23, ensuring the quality control of both the drug substance and the product. The method's performance was validated according to ICH guidelines, covering specificity, detection limits, quantification limits, linearity, accuracy, precision, ruggedness, and robustness (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

LC-MS Method for Estimating Drug Stability and Impurity Profile

Research has developed a sensitive and validated LC-MS method for analyzing dabigatran etexilate and estimating its impurity profile in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. This method helps to understand the relationship between drug stability and impurity profiles, including the identification of degradation products and potential impurities like Dabigatran Impurity 23 (Arous & Al-Mardini, 2018).

Impurity Synthesis and Reduction Strategies

Synthesis and Control of Dabigatran Impurities

Research focusing on the synthesis, origin, and control of potent impurities of dabigatran etexilate, including process-related impurities that may affect the quality of the drug substance during its large-scale manufacturing, has been conducted. This includes strategies for the synthesis of such impurities, which are crucial for understanding impurity profiling and ensuring the quality and safety of the drug substance (Reddy et al., 2017).

Identification, Synthesis, and Reduction Strategies for Impurities

The study of synthetic impurities in dabigatran etexilate mesylate, including Dabigatran Impurity 23, has led to the examination of potential pathways for their formation during the manufacturing process. Strategies to minimize the formation of these impurities were discussed, along with monitoring techniques using high-performance liquid chromatography and the determination of their structures through mass spectrometry and NMR (Zheng et al., 2014).

将来の方向性

The U.S. Food and Drug Administration (FDA) announced a nationwide recall of Dabigatran Etexilate Capsules due to detection of N-Nitrosodimethylamine (NDMA) impurity . The presence of a nitrosamine (n-nitroso-dabigatran) above the Acceptable Daily Intake level was identified in the product, used as an oral anticoagulant . There have been no reports of adverse events related to the recall at this time .

特性

CAS番号 |

1637238-96-0 |

|---|---|

製品名 |

Dabigatran Impurity 23 |

分子式 |

C37H41N9O4 |

分子量 |

675.8 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。